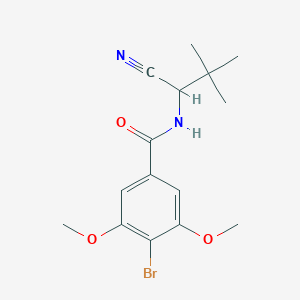

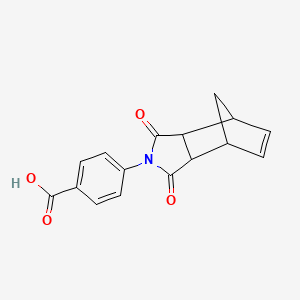

![molecular formula C13H13Cl2N3O3S2 B2748229 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188363-10-1](/img/structure/B2748229.png)

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

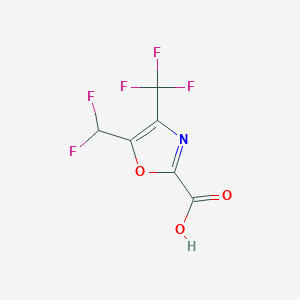

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are a part of many biologically active molecules, including some pharmaceuticals .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a pyrrolidine ring, which is a type of secondary amine with a five-membered ring structure .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including C-H chalcogenation . This involves the functionalization of the C2 position of the thiazole ring with phosphines to produce phosphonium salts .Aplicaciones Científicas De Investigación

Polymer Science Application A study by Saxena et al. (2003) explored the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds using N-methyl-2-pyrrolidone (NMP) as a solvent, highlighting the chemical versatility and importance of such solvents and reagents in polymer science. The resulting polymers demonstrated high thermal stability and amorphous nature, indicating their potential for high-performance materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Antiviral and Antileukemic Research Research on carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides by Goebel et al. (1982) and a study by Anderson & Mach (1987) on bis(N-methylcarbamate) derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles provided insights into the synthesis of compounds with potent antiviral and antileukemic activities. These studies underscore the potential of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide derivatives in medicinal chemistry (Goebel et al., 1982; Anderson & Mach, 1987).

Herbicide Research A paper by Ren et al. (2000) described the design, synthesis, and structure-activity relationships of novel ALS inhibitors, employing sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide derivatives. This research emphasizes the agricultural applications of synthesized compounds in developing new herbicides (Ren et al., 2000).

Antimicrobial Activity Ovonramwen et al. (2021) investigated the antimicrobial activities of a new compound synthesized from this compound, showcasing its application in the search for new antimicrobial agents, despite not showing significant activity against the tested organisms (Ovonramwen, Owolabi, & Falodun, 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O3S2/c1-23(20,21)18-6-2-3-9(18)12(19)17-13-16-10-7(14)4-5-8(15)11(10)22-13/h4-5,9H,2-3,6H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXVHYHUPGODPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

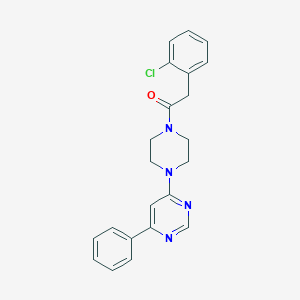

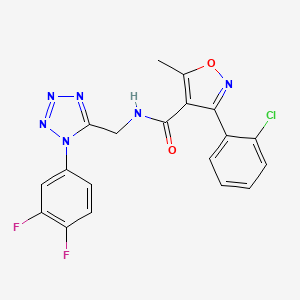

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)

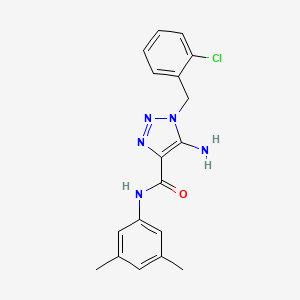

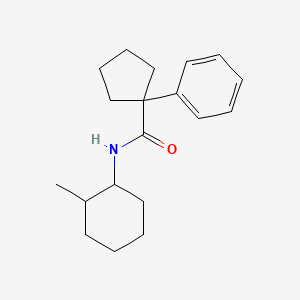

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)

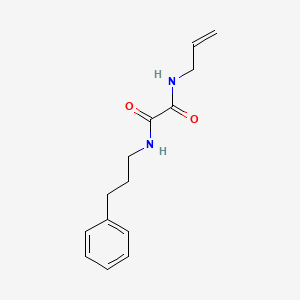

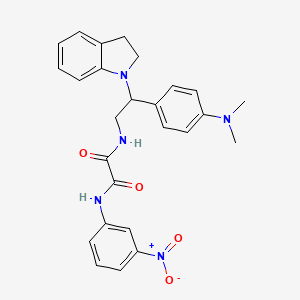

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide](/img/structure/B2748157.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)